molecular formula C18H19F3N6O2S B6542575 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1060307-47-2

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6542575
CAS No.: 1060307-47-2
M. Wt: 440.4 g/mol
InChI Key: UBKHWBJUXXNUEE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with an ethyl group and at position 6 with a piperazine moiety bearing a 3-(trifluoromethyl)benzenesulfonyl group. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting bromodomains (e.g., BRD4) and kinase domains due to its planar aromatic structure and hydrogen-bonding capabilities . The 3-ethyl substituent may enhance lipophilicity and influence steric interactions with target proteins, while the sulfonyl-piperazine group contributes to solubility and metabolic stability .

Properties

IUPAC Name

3-ethyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-6-7-17(24-27(15)16)25-8-10-26(11-9-25)30(28,29)14-5-3-4-13(12-14)18(19,20)21/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHWBJUXXNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyridazine core and a piperazine moiety, which are known for their diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 400.5 g/mol. The structure includes a trifluoromethyl group and a sulfonyl group, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC19H24N6O2SC_{19}H_{24}N_{6}O_{2}S
Molecular Weight400.5 g/mol
CAS Number1060279-84-6

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazolo-pyridazine core is known to inhibit specific kinase activities, which play crucial roles in cell signaling pathways related to cancer and other diseases.

For example, compounds with similar structures have shown the capability to inhibit the activity of cyclooxygenases (COX), which are involved in inflammation and pain pathways. The sulfonyl group enhances binding affinity to target proteins, potentially increasing the selectivity of the compound for its biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro.

In a study assessing the cytotoxic effects on various cancer cell lines, it was found that certain analogs reduced cell viability significantly at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains. In vitro tests revealed that it exhibits dose-dependent inhibitory effects on Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to contribute to enhanced membrane permeability, facilitating greater uptake by microbial cells.

Case Studies and Research Findings

  • Inhibition of Kinase Activity : A study demonstrated that similar triazolo-pyridazine derivatives effectively inhibited IKKβ kinase activity in THP-1 cells, leading to decreased TNFα production. This suggests potential applications in inflammatory diseases and cancer therapy.
  • Antimicrobial Efficacy : Research indicated that derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the piperazine nitrogen and the triazole ring significantly affect biological activity, suggesting pathways for optimizing efficacy through chemical synthesis.

Scientific Research Applications

Overview

The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a heterocyclic organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and material science. Its unique structural features contribute to its diverse biological activities and chemical reactivity.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar triazolo-pyridazine frameworks exhibit cytotoxic effects against cancer cell lines. This may be due to their ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : Research indicates that derivatives of triazolopyridazines can possess antibacterial and antifungal activities. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Biochemical Studies

This compound is also valuable in biochemical research :

  • Enzyme Inhibition Studies : The ability to inhibit enzymes such as kinases or phosphatases makes it a useful tool for studying cellular signaling pathways. The interactions can be quantified using various biochemical assays.
  • Receptor Binding Studies : Investigating how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.

Material Science

In addition to its biological applications, this compound can be utilized in material science :

  • Polymer Synthesis : The unique chemical structure allows it to serve as a building block for synthesizing polymers with tailored properties. This includes enhancing thermal stability or mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyridazine derivatives for their anticancer properties. The findings indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research published in the International Journal of Antimicrobial Agents demonstrated the efficacy of triazolo-pyridazine derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: The ethyl group on the triazolo-pyridazine core can be oxidized to form an ethyl ester or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol under specific conditions, typically using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents, such as amines or alcohols, often in the presence of a base.

Reaction Conditions and Reagents

The conditions and reagents used in these reactions significantly influence the outcome. For instance, the choice of solvent, temperature, and catalysts can affect the yield and purity of the products.

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃Aqueous or organic solvents, controlled temperature
ReductionLiAlH₄, NaBH₄Inert atmosphere, low temperature
SubstitutionAmines, alcoholsPresence of a base, controlled temperature

Comparison with Similar Compounds

Compounds with similar structures, such as 1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine , share the triazolo-pyridazine core but differ in their sulfonyl groups. These differences can affect their chemical properties and biological activities.

Compound NameMolecular FormulaKey Features
1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazineC₁₈H₁₉F₃N₆O₂STrifluoromethylbenzenesulfonyl group
1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazineC₂₁H₂₂N₆O₂SNaphthalene sulfonyl group

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (Position 3) R2 (Position 6) Target Activity (IC50) Solubility (µM) Key Reference
Target Compound Ethyl 3-(Trifluoromethyl)benzenesulfonyl Not reported Moderate* N/A
AZD5153 (BET inhibitor) Methoxy Piperidyl-phenoxyethyl BRD4: 0.8 nM 12 (pH 7.4)
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl Indole-ethylamine BRD4: 120 nM 8 (pH 7.4)
6-(4-Ethylpiperazin-1-yl)-3-isopropyl-triazolo[4,3-b]pyridazine Isopropyl 4-Ethylpiperazine Not reported High
1-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Methyl Piperazine (dihydrochloride salt) Not reported >100 (pH 7.4)

*Inferred from sulfonyl group’s polarity.

Key Observations :

  • AZD5153 demonstrates superior BRD4 inhibition due to bivalent binding (triazolopyridazine + phenoxyethyl-piperidyl groups), whereas the target compound’s monovalent design may limit potency .
  • Indole-ethylamine derivatives (e.g., compound 6 in ) show moderate BRD4 activity, suggesting the trifluoromethyl group alone is insufficient for high affinity; the ethyl group in the target compound may improve steric complementarity .
  • Piperazine salts (e.g., ) exhibit high solubility, but the target compound’s benzenesulfonyl group balances solubility and membrane permeability better than hydrophilic salts .

Preparation Methods

Cyclization Strategies

The triazolo[4,3-b]pyridazine moiety is typically constructed via cyclization reactions between pyridazine precursors and hydrazine derivatives. For example, 3-ethyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized by reacting 6-hydrazinylpyridazine with ethyl orthoacetate under acidic conditions. This process facilitates the formation of the fused triazole ring through intramolecular cyclization.

Reaction Conditions :

  • Reagents : Ethyl orthoacetate, acetic acid.

  • Temperature : Reflux at 120°C for 8–12 hours.

  • Yield : ~70–80% (estimated based on analogous reactions).

Functionalization at Position 6

The 6-position of the triazolo[4,3-b]pyridazine core is critical for subsequent coupling with the sulfonylated piperazine group. Chlorination or bromination at this position using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) enables nucleophilic substitution reactions. For instance, 6-chloro-3-ethyl-[1,triazolo[4,3-b]pyridazine serves as a key intermediate.

Sulfonylation of Piperazine Derivatives

Preparation of 3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonylating agent, 3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized via chlorosulfonation of 3-(trifluoromethyl)benzene. This involves reacting the aromatic substrate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Considerations :

  • Purity : Distillation under reduced pressure (bp: 95–100°C at 15 mmHg).

  • Stability : Storage under anhydrous conditions to prevent hydrolysis.

Sulfonylation of Piperazine

Piperazine undergoes sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Representative Protocol :

  • Reagents : Piperazine (1.0 eq), 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent : THF, 25°C, 6 hours.

  • Yield : 85–90% (isolated via filtration and recrystallization from ethanol).

Coupling of Triazolo[4,3-b]Pyridazine and Sulfonylated Piperazine

Nucleophilic Aromatic Substitution

The 6-chloro intermediate of the triazolo[4,3-b]pyridazine core reacts with 4-[3-(trifluoromethyl)benzenesulfonyl]piperazine in a palladium-catalyzed coupling reaction. This method, analogous to Buchwald-Hartwig amination, employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as ligands.

Optimized Conditions :

ParameterValue
CatalystPd₂(dba)₃ (5 mol%)
LigandBINAP (6 mol%)
BaseKOtBu (1.5 eq)
SolventToluene
Temperature80°C, 12–16 hours
Yield75–80%

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate the coupling reaction. For example, heating at 150°C for 30 minutes in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as the base achieves comparable yields while reducing reaction times.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography on silica gel with gradients of ethyl acetate (EtOAc) and hexanes. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.95–7.85 (m, 4H, aryl-H), 4.10–3.90 (m, 8H, piperazine-H), 2.75 (q, 2H, J = 7.6 Hz, CH₂CH₃), 1.30 (t, 3H, J = 7.6 Hz, CH₂CH₃).

  • MS (ESI+) : m/z 393.1 [M+H]⁺ .

Q & A

Q. What are the established synthetic routes for 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine?

The compound is synthesized via multi-step protocols involving:

  • Copper-catalyzed click chemistry : A CuSO₄·5H₂O/sodium ascorbate system facilitates azide-alkyne cycloaddition to form triazole intermediates, followed by sulfonylation .
  • Stepwise heterocycle assembly : Cyclization reactions using hydrazine hydrate and thioglycolic acid under reflux conditions generate the triazolo-pyridazine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical for isolating high-purity products .

Q. How is structural confirmation performed for this compound?

Key analytical methods include:

  • 1H/13C NMR : To verify substituent positions and piperazine sulfonylation (e.g., characteristic shifts for CF₃ groups at δ ~120-125 ppm in 13C NMR) .
  • Elemental analysis : Confirms stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
  • HPLC : Validates purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .

Q. What pharmacological targets are associated with this compound?

The triazolo-pyridazine scaffold shows affinity for:

  • Fungal 14-α-demethylase (CYP51) : Molecular docking studies (PDB: 3LD6) reveal hydrogen bonding with heme propionate groups, suggesting antifungal potential .
  • Central nervous system receptors : Piperazine sulfonamides often target serotonin/dopamine receptors, necessitating radioligand binding assays for specificity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield of the triazolo-pyridazine core?

  • Solvent selection : Use DCM/H₂O (2:1) for azide-alkyne cycloaddition to enhance regioselectivity .
  • Catalyst loading : 0.3 equiv CuSO₄ with 0.6 equiv sodium ascorbate minimizes side reactions .
  • Temperature control : Maintain 25–30°C during cyclization to prevent decomposition of thermally labile intermediates .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC tests for antifungals) with standardized inoculum sizes and positive controls (e.g., fluconazole) .
  • Metabolic stability assessment : Use liver microsome models to rule out false negatives from rapid compound degradation .

Q. What computational strategies validate molecular docking results for this compound?

  • Consensus scoring : Combine AutoDock Vina and Glide scores to reduce false positives .
  • MD simulations : Run 100 ns trajectories in Desmond to confirm stable binding poses with CYP51’s hydrophobic pocket .
  • Free energy calculations : MM-GBSA analysis quantifies binding affinity (ΔG < −8 kcal/mol indicates strong interactions) .

Q. What methods characterize the compound’s thermal stability and degradation pathways?

  • TGA/DSC : Monitor decomposition onset temperatures (typically >200°C for triazolo derivatives) .
  • LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .

Q. How is regioselectivity achieved during triazolo ring formation?

  • Electrophilic directing groups : The 3-ethyl substituent on pyridazine directs cyclization to the [4,3-b] position via steric and electronic effects .
  • Microwave-assisted synthesis : Reduces reaction time (<30 min) and improves regioselectivity to >95% .

Q. What analytical techniques identify metabolites in pharmacokinetic studies?

  • High-resolution LC-MS : Q-TOF systems (e.g., Agilent 6545) detect phase I metabolites (hydroxylation, N-dealkylation) with ppm mass accuracy .
  • Isotopic labeling : Use 14C-labeled analogs to trace biliary excretion in rodent models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • CF₃ positioning : Para-substituted benzenesulfonyl groups enhance CYP51 binding vs. meta-substituted analogs (ΔpIC₅₀ = 0.7) .
  • Piperazine flexibility : Replace the piperazine ring with rigid bicyclic amines (e.g., piperidine) to assess conformational effects on target engagement .

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